In Vivo Survival Extension in Murine Chagas Disease Model: RS-49676 Versus Ketoconazole
In a direct head-to-head in vivo comparison using C3H/He mice infected with the Brazil strain of Trypanosoma cruzi, RS-49676 administered subcutaneously at 100 mg/kg/day (twice daily) prolonged mean survival time to more than 11 weeks beyond untreated controls. In contrast, ketoconazole administered under the same regimen extended survival by only 11–18 days beyond the untreated control (mean survival time of untreated control: 22 days) [1]. This represents an approximately 5- to 7-fold greater survival extension for RS-49676 relative to ketoconazole in this model.
| Evidence Dimension | Mean survival time extension beyond untreated control in T. cruzi-infected mice |
|---|---|
| Target Compound Data | >11 weeks (>77 days) survival extension beyond control |
| Comparator Or Baseline | Ketoconazole: 11–18 days survival extension beyond control (untreated control mean survival time: 22 days) |
| Quantified Difference | RS-49676 survival extension exceeds ketoconazole by approximately 5- to 7-fold |
| Conditions | Inbred C3H/He mice infected with Trypanosoma cruzi Brazil strain; subcutaneous administration twice daily at 100 mg/kg/day |
Why This Matters
This substantial survival advantage quantifies why ketoconazole cannot substitute for RS-49676 in Chagas disease experimental models, directly impacting procurement decisions for in vivo antiparasitic studies.
- [1] Scott VR, Matthews TR. The efficacy of an N-substituted imidazole, RS-49676, against a Trypanosoma cruzi infection in mice. Am J Trop Med Hyg. 1987;37(2):308-313. View Source
